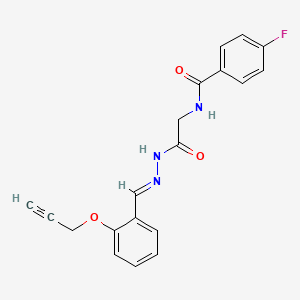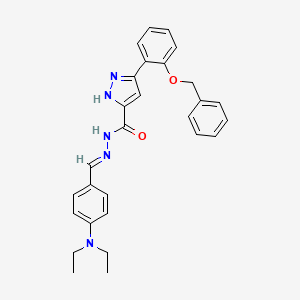![molecular formula C30H34N4O2S B12017118 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12017118.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einem fünfgliedrigen Ring mit drei Stickstoffatomen, und einer Sulfanyl-Gruppe, die an die Acetamid-Einheit gebunden ist, aus.
Herstellungsmethoden
Die Synthese von 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamid umfasst in der Regel mehrere Schritte, darunter die Bildung des Triazolrings und die Einführung der Sulfanyl- und Acetamid-Gruppen. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten. Industrielle Produktionsmethoden können die Optimierung dieser Synthesewege beinhalten, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazole zu bilden.
Substitution: Die Phenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen, was zur Einführung verschiedener Substituenten führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Seine einzigartige Struktur ermöglicht es ihm, mit biologischen Molekülen zu interagieren, was es zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.
Medizin: Vorläufige Studien deuten auf eine mögliche Verwendung als antimikrobielles oder Antikrebsmittel hin.
Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring und die Sulfanyl-Gruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was zur Modulation biologischer Signalwege führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen ähnlichen Verbindungen zeichnet sich 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-Trimethylphenyl)acetamid durch seine einzigartige Kombination von Strukturmerkmalen aus. Ähnliche Verbindungen sind:
- 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamid
- 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-Ethoxyphenyl)acetamid
- 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-Ethoxyphenyl)acetamid Diese Verbindungen teilen sich ähnliche Kernstrukturen, unterscheiden sich aber in den Substituenten, die an die Phenylringe gebunden sind, was ihre chemischen Eigenschaften und potenziellen Anwendungen deutlich beeinflussen kann.
Eigenschaften
Molekularformel |
C30H34N4O2S |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C30H34N4O2S/c1-19-16-20(2)27(21(3)17-19)31-26(35)18-37-29-33-32-28(22-8-10-23(11-9-22)30(4,5)6)34(29)24-12-14-25(36-7)15-13-24/h8-17H,18H2,1-7H3,(H,31,35) |
InChI-Schlüssel |
WMJSCMYKNLSAJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
![1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone](/img/structure/B12017091.png)
![[(5E)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12017092.png)

![4-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12017114.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017124.png)
